Cas no 41225-14-3 (Ethanone, 1-(4-methyl-4-piperidinyl)-)
Ethanone, 1-(4-methyl-4-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(4-methyl-4-piperidinyl)-
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- Inchi: 1S/C8H15NO/c1-7(10)8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3
- InChI Key: XAPBEGNYJBUIGY-UHFFFAOYSA-N
- SMILES: C(=O)(C1(C)CCNCC1)C
Ethanone, 1-(4-methyl-4-piperidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1133124-1g |
1-(4-Methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95+% | 1g |
$898.0 | 2023-03-17 | |
| Enamine | EN300-794624-0.05g |
1-(4-methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
| Enamine | EN300-794624-0.1g |
1-(4-methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
| Enamine | EN300-794624-0.25g |
1-(4-methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
| Enamine | EN300-794624-0.5g |
1-(4-methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
| Enamine | EN300-794624-1.0g |
1-(4-methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
| Enamine | EN300-794624-2.5g |
1-(4-methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
| Enamine | EN300-794624-5.0g |
1-(4-methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95% | 5.0g |
$2235.0 | 2024-05-22 | |
| Enamine | EN300-794624-10.0g |
1-(4-methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01106910-1g |
1-(4-Methylpiperidin-4-yl)ethan-1-one |
41225-14-3 | 95+% | 1g |
¥6167.0 | 2024-04-18 |
Ethanone, 1-(4-methyl-4-piperidinyl)- Suppliers
Ethanone, 1-(4-methyl-4-piperidinyl)- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Ethanone, 1-(4-methyl-4-piperidinyl)-
Recent Advances in the Study of Ethanone, 1-(4-methyl-4-piperidinyl)- (CAS: 41225-14-3) and Its Applications in Chemicobiological Medicine
Ethanone, 1-(4-methyl-4-piperidinyl)- (CAS: 41225-14-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemicobiological medicine. This compound, characterized by its unique piperidinyl and ethanone functional groups, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The latest research has shed light on its role as a key intermediate in the synthesis of novel bioactive molecules and its potential as a therapeutic agent in various disease models.
Recent studies have focused on the synthesis and optimization of Ethanone, 1-(4-methyl-4-piperidinyl)- to enhance its bioavailability and efficacy. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated a novel synthetic route that improves the yield and purity of this compound, making it more accessible for further pharmacological testing. The study highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in drug development. Additionally, computational modeling has been employed to predict its binding affinity to various biological targets, suggesting its utility in designing targeted therapies.
In the context of therapeutic applications, Ethanone, 1-(4-methyl-4-piperidinyl)- has shown promise in preclinical studies for its neuroprotective and anti-inflammatory effects. A recent investigation published in *Bioorganic & Medicinal Chemistry Letters* reported that this compound exhibits significant inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase. These findings suggest its potential as a lead compound for developing treatments for Alzheimer's disease and Parkinson's disease. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, with results indicating a reduction in pro-inflammatory cytokine levels.
The pharmacological profile of Ethanone, 1-(4-methyl-4-piperidinyl)- has also been evaluated in the context of cancer research. A 2024 study in *European Journal of Medicinal Chemistry* investigated its effects on cancer cell lines, revealing selective cytotoxicity against certain types of tumors. The compound's ability to induce apoptosis and inhibit angiogenesis was particularly noteworthy, positioning it as a candidate for further development in oncology. However, researchers caution that more in vivo studies are needed to fully understand its mechanisms and potential side effects.
Despite these promising findings, challenges remain in the development and application of Ethanone, 1-(4-methyl-4-piperidinyl)-. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinical applications. Future research directions may include the exploration of its derivatives and the development of targeted delivery systems to enhance its therapeutic index.
In conclusion, Ethanone, 1-(4-methyl-4-piperidinyl)- (CAS: 41225-14-3) represents a versatile and promising compound in the field of chemicobiological medicine. Its diverse pharmacological activities, coupled with advances in synthetic chemistry, make it a valuable candidate for further investigation. As research continues to uncover its full potential, this compound may pave the way for innovative treatments in neurology, oncology, and inflammation-related disorders. The integration of multidisciplinary approaches will be crucial in harnessing its benefits and addressing the challenges associated with its development.
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